Orthosteric vs. Allosteric Mechanism of Action at M5 mAChR
ML381 is a competitive orthosteric antagonist of the M5 receptor, directly blocking the acetylcholine binding site. This contrasts sharply with the primary M5-selective alternative, ML375 (VU0483253), which is a negative allosteric modulator (NAM) that binds to a topographically distinct site to non-competitively reduce agonist efficacy [1]. This mechanistic distinction is critical, as the two modalities can produce divergent pharmacological effects even when acting on the same receptor subtype.
| Evidence Dimension | Mechanism of M5 mAChR Inhibition |
|---|---|
| Target Compound Data | Orthosteric antagonist (competitive inhibition) |
| Comparator Or Baseline | ML375 (VU0483253): Negative allosteric modulator (NAM, non-competitive inhibition) |
| Quantified Difference | N/A (qualitative mechanistic difference) |
| Conditions | In vitro functional assays on human M5 mAChR |
Why This Matters
For experiments requiring direct competition with endogenous acetylcholine or orthosteric radioligands, ML375 and other NAMs are unsuitable substitutes, and ML381 is the only selective orthosteric M5 probe available at the time of its development.
- [1] Gentry PR, et al. Discovery of the first M5-selective and CNS penetrant negative allosteric modulator (NAM) of a muscarinic acetylcholine receptor: (S)-9b-(4-chlorophenyl)-1-(3,4-difluorobenzoyl)-2,3-dihydro-1H-imidazo[2,1-a]isoindol-5(9bH)-one (ML375). J Med Chem. 2013;56(22):9351-9355. PMID: 24164599. View Source
